molecular formula C20H21N5OS B4540537 2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No. B4540537
M. Wt: 379.5 g/mol
InChI Key: BAQCIEKLGFVFOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar tetrahydroisoquinoline derivatives typically involves catalyzed reactions, such as Lewis acid catalyzed reactions, to yield moderate to good yields depending on the electronic nature of the reactants and aromatic groups involved. For example, the synthesis of pyrrolidine and 1,2,3,4-tetrahydroquinoline derivatives from arylvinylidenecyclopropanes and ethyl (arylimino)acetates under Lewis acid catalysis exemplifies a methodology that could be adapted for our compound (Lu & Shi, 2007).

Molecular Structure Analysis

Molecular structure analysis of similar compounds, such as ethyl 2-(3-methyl-5-sulfanylidene-4,5-dihydro-1H-1,2,4-triazol-4-yl)acetate, reveals that the 1,2,4-triazoline ring is essentially planar, with substituents influencing the overall molecular geometry. The structure of these molecules is often confirmed through spectral data, including IR, 1H NMR, and mass spectroscopy, providing detailed insight into the arrangement of atoms and functional groups (Karczmarzyk et al., 2012).

Chemical Reactions and Properties

The chemical reactions involving tetrahydroisoquinoline derivatives often involve multi-component reactions, leading to the synthesis of complex organic molecules. For instance, the reaction of dihydroisoquinolines with benzyne and acetonitrile yields cyanomethyl-substituted tetrahydroisoquinolines, indicating the reactivity of these compounds towards nucleophilic addition and substitution reactions (Guranova et al., 2017).

Physical Properties Analysis

The physical properties of similar tetrahydroisoquinoline derivatives include their crystalline structure, solubility, and thermal stability. The detailed physical characteristics can be determined using techniques such as X-ray crystallography, which provides insights into the molecular and crystal lattice structures, further influencing the compound's reactivity and physical state (Karczmarzyk et al., 2012).

properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5OS/c1-2-25-19(16-8-5-10-21-12-16)22-23-20(25)27-14-18(26)24-11-9-15-6-3-4-7-17(15)13-24/h3-8,10,12H,2,9,11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAQCIEKLGFVFOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NN=C1SCC(=O)N2CCC3=CC=CC=C3C2)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[(4-ethyl-5-pyridin-3-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 2
Reactant of Route 2
2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 3
Reactant of Route 3
2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 4
Reactant of Route 4
2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 5
Reactant of Route 5
2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline
Reactant of Route 6
Reactant of Route 6
2-({[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.